molecular formula C15H6F5NO3 B2889017 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione CAS No. 57981-01-8

2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione

Cat. No.: B2889017
CAS No.: 57981-01-8
M. Wt: 343.209
InChI Key: PAQCVKRZNWHXJP-UHFFFAOYSA-N
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Description

2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione is a compound characterized by the presence of an isoindoline-1,3-dione core structure with a perfluorophenylmethoxy substituent.

Mechanism of Action

Target of Action

The primary targets of 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione are the dopamine receptors D2 and D3 . These receptors play a crucial role in the nervous system, influencing a variety of physiological functions such as mood, reward, and motor control .

Mode of Action

This compound interacts with the dopamine receptors D2 and D3, modulating their activity . The compound acts as a ligand, binding to the main amino acid residues at the allosteric binding site of these receptors . This interaction can lead to changes in the receptor’s function, potentially influencing neurological processes.

Biochemical Pathways

The action of this compound on dopamine receptors affects the dopaminergic pathways in the brain . These pathways are involved in a wide array of biological functions, including motor control, reward, and cognition . Additionally, the compound has been suggested to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives have favorable properties as ligands of the dopamine receptor d2

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with dopamine receptors. By modulating the activity of these receptors, the compound can influence a variety of neurological processes . For instance, one isoindoline derivative was evaluated in vivo in a Parkinsonism mouse model and was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione typically involves the reaction of N-(perfluorophenyl)carbonimidoyl dichloride with phthalic anhydride in the presence of aluminum chloride (AlCl3) at elevated temperatures (around 170°C) . This reaction leads to the formation of the desired isoindoline-1,3-dione derivative.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Uniqueness: 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione is unique due to the presence of the perfluorophenylmethoxy group, which imparts distinct chemical and physical properties. This substituent enhances the compound’s stability, lipophilicity, and potential for specific interactions with biological targets .

Biological Activity

2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • CAS Number : 57981-01-8

This compound features a perfluorinated phenyl group attached to an isoindoline backbone, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell death.

Anticancer Potential

The compound has been investigated for its anticancer activity . In preclinical studies, it has shown the ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, studies indicate that it may inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.

Anti-inflammatory Effects

Another significant biological activity of this compound is its anti-inflammatory effect . It has been shown to reduce inflammation markers in various models, suggesting potential use in treating inflammatory diseases. The underlying mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammation and cancer progression.
  • Cell Membrane Interaction : The perfluorinated moiety enhances the compound's ability to penetrate cell membranes, increasing its bioavailability and efficacy against microbial cells .

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of antibiotic-resistant bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity .

Study 2: Anticancer Activity

A preclinical study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialEffective against S. aureus
AnticancerIC50 = 15 µM in MCF-7 cells
Anti-inflammatoryReduced cytokine levels

Properties

IUPAC Name

2-[(2,3,4,5,6-pentafluorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F5NO3/c16-9-8(10(17)12(19)13(20)11(9)18)5-24-21-14(22)6-3-1-2-4-7(6)15(21)23/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQCVKRZNWHXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-hydroxyphthalimide (8.15 g, 0.05 mol) was dissolved in a mixture of dry dimethoxyethane (40 ml) and dry dimethyl sulphoxide (10 ml). To this solution was added, in one portion, potassium carbonate (3.46 g, 0.05 mol). An orange suspension resulted. The pentafluorobenzyl bromide (10.8 g, 0.05 mol) in dry dimethoxyethane (10 ml) was added dropwise over 1 h at room temperature. The reaction mixture was stirred at room temperature for 64 h and then quenched by pouring into water (1 l). The resulting slurry was filtered, the crystals washed with water and dried in vacuo to give N-(pentafluorobenzyloxy)phthalimide as white crystals (15.9)g.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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